
Cyclohexyl isocyanide(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl isocyanide(1+) is an organic cation that is the conjugate acid of cyclohexyl isocyanide, arising from protonation of the negatively charged methylidyne carbon; major species at pH 7.3. It is a conjugate acid of a cyclohexyl isocyanide.
Aplicaciones Científicas De Investigación
Tumor Imaging
Cyclohexyl isocyanide is utilized in the synthesis of novel complexes for tumor imaging in nuclear medicine. (Yu et al., 2014). Similarly, it plays a role in the development of multimodal complexes for nuclear medicine applications. (Triantis et al., 2014).
Chemical Synthesis
Cyclohexyl isocyanide is involved in various chemical syntheses:
- It's used in the synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives via reactions with aldehydes and 1,3-dicarbonyl compounds. (Fan et al., 2007).
- It aids in the synthesis of methyl 2-cyano-3-(aryl)-cyclohexylcarbamoyl-(aryl)-acrylate through a multicomponent reaction. (Anary‐Abbasinejad et al., 2010).
- Cyclohexyl isocyanide is crucial in isocyanide-based [4+1] cycloaddition reactions for synthesizing diverse heterocyclic scaffolds. (Kaur et al., 2016).
Novel Compound Synthesis
- It facilitates the formation of novel γ-spiroiminolactones in combination with dialkyl acetylenedicarboxylates. (Azizian et al., 2003).
- It's used in synthesizing new classes of cyclic dipeptidyl ureas. (Sañudo et al., 2006).
Photodissociation Studies
The photodissociation dynamics of cyclohexyl cyanide and cyclohexyl isocyanide have been studied, providing insights into the energy partitioning among products. (Kang et al., 2004).
Propiedades
Nombre del producto |
Cyclohexyl isocyanide(1+) |
|---|---|
Fórmula molecular |
C7H12N+ |
Peso molecular |
110.18 g/mol |
Nombre IUPAC |
cyclohexyl(methylidyne)azanium |
InChI |
InChI=1S/C7H12N/c1-8-7-5-3-2-4-6-7/h1,7H,2-6H2/q+1 |
Clave InChI |
CUAGXVQIGHFUSI-UHFFFAOYSA-N |
SMILES |
C#[N+]C1CCCCC1 |
SMILES canónico |
C#[N+]C1CCCCC1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



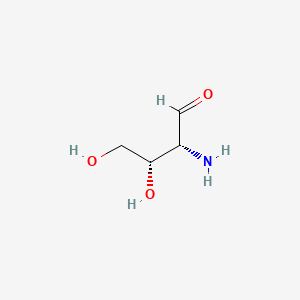
![2-(2-Fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester](/img/structure/B1228586.png)

![1-[3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl]azetidine-2-carboxylic acid](/img/structure/B1228593.png)
![N-(4-ethoxyphenyl)-2-[5-oxo-1-phenyl-3-(2-pyridinylmethyl)-2-sulfanylidene-4-imidazolidinyl]acetamide](/img/structure/B1228594.png)
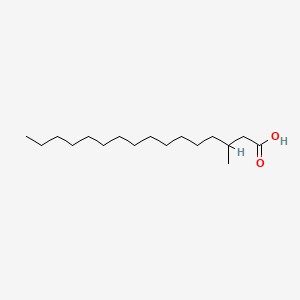
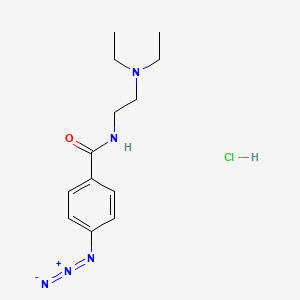
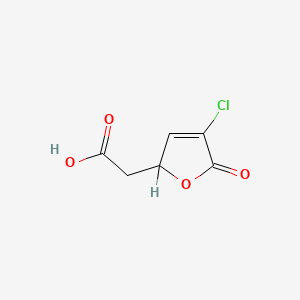
![3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea](/img/structure/B1228598.png)
![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B1228599.png)
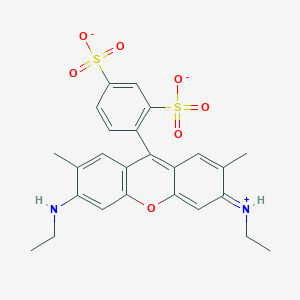
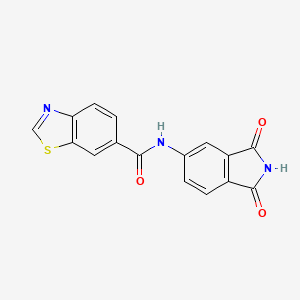
![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1228602.png)
